

Application Notes and Protocols for the Analytical Standards of 11-Oxomogroside IV

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Compound of Interest

Compound Name: 11-Oxomogroside IV

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of **11-Oxomogroside IV**, a natural compound isolated from the fruits of *Siraitia grosvenorii* Swingle.[1] These guidelines are intended to assist researchers, scientists, and drug development professionals in the accurate quantification and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **11-Oxomogroside IV** is presented below. While specific data for **11-Oxomogroside IV** is limited, the data for the closely related 11-oxomogroside V is often used as a reference.

| Property | Value |
|-------------------|---|
| CAS Number | 2096516-32-2 |
| Source | Fruits of <i>Siraitia grosvenorii</i> Swingle[1] |
| Molecular Formula | C60H100O29 (for 11-oxo-mogroside V)[2] |
| Molecular Weight | 1285.42 g/mol (for 11-oxo-mogroside V)[2] |
| Appearance | Powder[2][3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol[1] |
| Storage | Store at 4°C, protected from light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light[4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol is adapted from a validated method for the determination of mogroside V and 11-oxomogroside V and is suitable for the quantitative analysis of **11-Oxomogroside IV**.^[5]

a. Instrumentation and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- ODS (C18) Column (250 mm × 4.6 mm, 5 μm).^[5]
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- **11-Oxomogroside IV** reference standard.

b. Sample Preparation

- Accurately weigh the **11-Oxomogroside IV** reference standard.
- Dissolve the standard in methanol or a suitable solvent to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by serially diluting the stock solution.
- For unknown samples, extract the compound using a suitable method and dissolve it in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 μm syringe filter before injection.

c. Chromatographic Conditions

- Mobile Phase: Acetonitrile and Water in a gradient elution program.[5]
- Flow Rate: 0.75 mL/min.[5]
- Column Temperature: 40°C.[5]
- Detection Wavelength: 210 nm.[5]
- Injection Volume: 5-20 μL .

d. Data Analysis

- Construct a calibration curve by plotting the peak area of the **11-Oxomogroside IV** standards against their concentrations.
- Determine the concentration of **11-Oxomogroside IV** in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

For more sensitive and specific analysis, a UPLC-Q-TOF-MS method can be employed.[6]

a. Instrumentation and Materials

- Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
- C18 UPLC column (e.g., 1.7 μm particle size).
- Acetonitrile (LC-MS grade).
- Water (LC-MS grade).
- Formic acid or ammonium formate (for mobile phase modification).

b. Sample Preparation

- Follow the same sample preparation procedure as for HPLC analysis, ensuring all solvents and vials are LC-MS compatible.

c. UPLC Conditions

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 35-45°C.

d. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for mogrosides.
- Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.[\[6\]](#)
- Capillary Voltage: 2.5-3.5 kV.
- Source Temperature: 120-150°C.

- Desolvation Temperature: 350-500°C.
- Collision Gas: Argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of **11-Oxomogroside IV**.^[7]
^[8]

a. Instrumentation and Materials

- NMR spectrometer (e.g., 400 MHz or higher).
- NMR tubes.
- Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄).

b. Sample Preparation

- Dissolve an accurately weighed amount of **11-Oxomogroside IV** (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent.
- Transfer the solution to an NMR tube.

c. NMR Experiments

- ¹H NMR: To determine the proton environment in the molecule.
- ¹³C NMR: To identify the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete structure.

d. Data Analysis

- Process the raw data (Fourier transformation, phase correction, baseline correction).

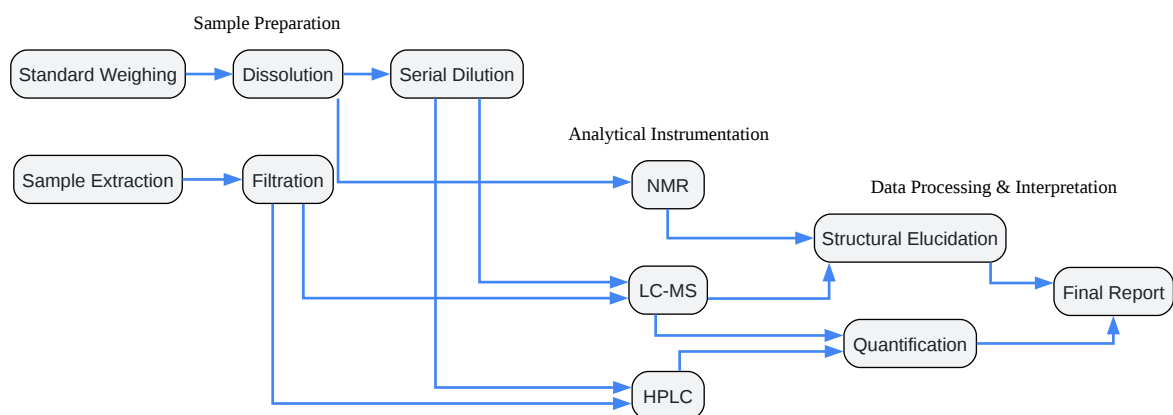
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts and coupling constants to assign the signals to specific atoms in the molecule.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of 11-oxomogroside V, which can be used as a reference for setting up and validating a method for **11-Oxomogroside IV**.^[5]

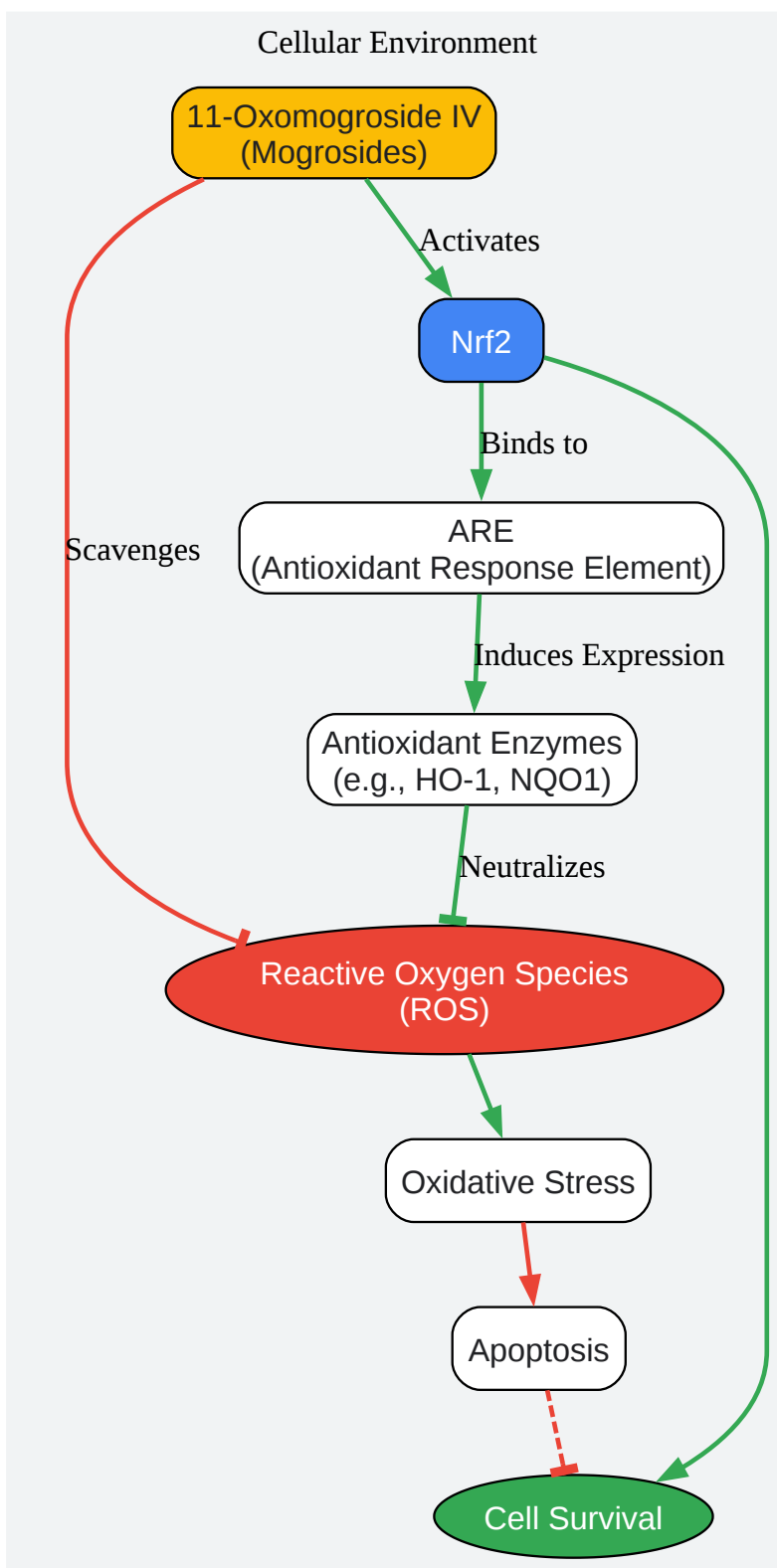
| Parameter | 11-oxomogroside V |
|--------------------------------------|-------------------|
| Linear Range (μg) | 0.5985 - 14.9625 |
| Correlation Coefficient (r) | 0.9984 |
| Average Recovery (%) | 102.5 |
| Relative Standard Deviation (RSD, %) | 4.43 (n=6) |

Visualizations



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Caption: General workflow for the analysis of **11-Oxomogroside IV**.



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Caption: Putative antioxidant signaling pathway for mogrosides.

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